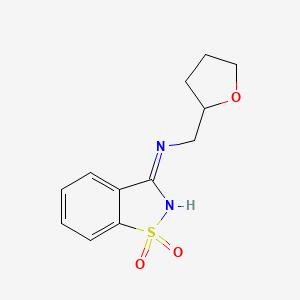![molecular formula C16H11BrN2O5 B6010429 2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6010429.png)
2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, commonly known as BBAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potent anti-cancer properties. BBAA belongs to the class of acrylamide derivatives and is known for its ability to inhibit the growth of cancer cells by inducing apoptosis.
Mécanisme D'action
The mechanism of action of BBAA involves the inhibition of the NF-kB pathway, which is a key signaling pathway involved in the regulation of cell survival and proliferation. BBAA also activates the caspase pathway, which leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
BBAA has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-kB pathway. BBAA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, BBAA has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BBAA in lab experiments is its high potency and specificity towards cancer cells. However, one of the limitations of using BBAA is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on BBAA. One area of research is the development of novel formulations of BBAA that can improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of BBAA and the elucidation of its mechanism of action. Additionally, the efficacy of BBAA in combination with other anti-cancer agents can be investigated to improve its therapeutic potential.
Méthodes De Synthèse
BBAA can be synthesized by the reaction of 4-bromobenzoyl chloride and 3-nitroaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with acryloyl chloride to obtain BBAA in high yield.
Applications De Recherche Scientifique
BBAA has been extensively studied for its anti-cancer properties, and several research studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. BBAA has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-kB pathway.
Propriétés
IUPAC Name |
(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O5/c17-12-6-4-11(5-7-12)15(20)18-14(16(21)22)9-10-2-1-3-13(8-10)19(23)24/h1-9H,(H,18,20)(H,21,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXDAONIUBVZAG-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)O)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6010354.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6010367.png)
![1-(1-{1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6010370.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B6010378.png)
![N,N-dimethyl-1-(5-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2-furyl)methanamine](/img/structure/B6010381.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B6010398.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6010412.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(2-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6010417.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010420.png)
![2-methyl-5-[4-(methylthio)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6010428.png)
![2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010444.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B6010445.png)
![3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B6010452.png)